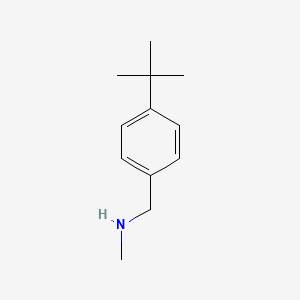

N-(4-tert-butylbenzyl)-N-methylamine

Description

Contextualization within Organic Synthesis and Medicinal Chemistry Landscapes

In the landscape of organic synthesis, N-(4-tert-butylbenzyl)-N-methylamine and its derivatives are recognized as important building blocks. The benzylamine (B48309) moiety can serve as a protecting group for amines, which can be later removed under specific conditions. wikipedia.org The presence of the tert-butyl group can influence the reactivity and selectivity of reactions at other sites of the molecule. Synthetic routes to produce N-methylated tertiary amines, a class of compounds to which this compound belongs, are of significant interest due to the prevalence of this motif in pharmaceuticals and other fine chemicals. rsc.orgscbt.com One-pot tandem reactions involving the coupling of carbonyl compounds, amines, and methanol (B129727) have been developed for the efficient synthesis of such amines. rsc.org

From a medicinal chemistry perspective, the N-(4-tert-butylbenzyl) moiety is a key feature in the design of various bioactive molecules. The lipophilic tert-butyl group can enhance binding to hydrophobic pockets in biological targets, a crucial aspect in structure-activity relationship (SAR) studies. This has been demonstrated in the development of antagonists for receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov Furthermore, derivatives incorporating the this compound scaffold have been investigated for their potential in treating neurodegenerative diseases. researchgate.net

Significance of the Benzylamine Moiety in Bioactive Chemical Entities

The benzylamine motif is a frequently occurring structural element in a wide array of FDA-approved pharmaceuticals and clinical candidates. researchgate.net Its prevalence stems from its ability to participate in key interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition and biological activity. Benzylamine derivatives have shown a broad spectrum of pharmacological activities, including acting as monoamine oxidase inhibitors (MAOIs). wikipedia.org

The versatility of the benzylamine scaffold allows for extensive chemical modification to optimize pharmacokinetic and pharmacodynamic properties. For instance, substitutions on the aromatic ring and modifications of the amine group can be systematically varied to enhance potency, selectivity, and metabolic stability. This adaptability makes the benzylamine moiety a privileged scaffold in drug discovery, serving as a foundational structure for the development of novel therapeutic agents for a range of conditions, from cancer to neurological disorders. nih.govresearchgate.net

Overview of Key Research Trajectories and Academic Contributions

Research involving this compound and its analogues has primarily focused on their application as key intermediates in the synthesis of complex molecular architectures and their evaluation as potential therapeutic agents.

One significant area of research has been the incorporation of the N-(4-tert-butylbenzyl) group into molecules targeting specific biological pathways. A notable example is the investigation of N-(4-tert-butylbenzyl) derivatives as antagonists of the TRPV1 receptor, which is implicated in pain perception. nih.gov In these studies, the hydrophobic 4-tert-butylbenzyl group was found to occupy a hydrophobic region of the receptor's binding site, contributing significantly to the compound's potency. nih.gov

Another important research trajectory involves the synthesis and biological evaluation of N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines as potential multifunctional agents for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.net These studies have explored the inhibitory activity of these compounds against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their antioxidant properties. researchgate.netnih.gov The findings suggest that this class of compounds holds promise for the development of new treatments for complex diseases.

The synthesis of this compound and related structures often serves as a testament to the advancement of synthetic methodologies. For example, the tandem synthesis of N-methylated tertiary amines through a three-component coupling reaction highlights the pursuit of efficient and atom-economical chemical processes. rsc.org

Detailed Research Findings

Synthesis and Characterization

A general method for the synthesis of N-methylated tertiary amines, which can be applied to this compound, involves a tandem three-component coupling of a carbonyl compound, an amine, and methanol, catalyzed by an iridium complex. rsc.org While a specific synthesis for this compound itself is not detailed, a related compound, N-(4-(tert-butyl)benzyl)-N-methyl-1-(naphthalen-1-yl)methanamine, was synthesized with an 87% yield using this method. rsc.org The characterization of such compounds is typically achieved through spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry. rsc.orgopenmedicinalchemistryjournal.com

| Compound | Synthesis Method | Yield | Characterization | Reference |

| N-(4-(tert-butyl)benzyl)-N-methyl-1-(naphthalen-1-yl)methanamine | Three-component coupling of 4-tert-butylbenzylamine (B181582), naphthaldehyde, and methanol | 87% | 1H NMR, 13C NMR, HRMS | rsc.org |

Medicinal Chemistry Applications

The N-(4-tert-butylbenzyl) moiety has been identified as a crucial component in the development of potent TRPV1 antagonists. In a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, the hydrophobic 4-tert-butylbenzyl group was shown to make favorable hydrophobic interactions with the Leu547 residue in the upper hydrophobic region of the TRPV1 binding site. nih.gov This interaction is a key contributor to the high binding affinity and antagonistic potency of these compounds. nih.gov

| Target | Compound Series | Key Interaction | Significance | Reference |

| TRPV1 | N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides | Hydrophobic interaction with Leu547 | High binding affinity and potent antagonism | nih.gov |

Furthermore, a series of N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines were synthesized and evaluated for their potential in treating neurodegenerative diseases. researchgate.net These compounds were tested for their inhibitory activity against cholinesterases and their antioxidant properties. While they showed little to no inhibition of AChE, their ability to inhibit BChE and their antioxidant capacity depended on the substituents on the thiazoline (B8809763) ring. researchgate.net

| Compound Series | Biological Target | Key Findings | Potential Application | Reference |

| N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines | AChE, BChE, Antioxidant capacity | No AChE inhibition; BChE inhibition and antioxidant activity vary with substitution. | Treatment of neurodegenerative diseases | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8,13H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHCHOYJMLEAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368487 | |

| Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65542-26-9 | |

| Record name | 4-(1,1-Dimethylethyl)-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65542-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-tert-butylphenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 4 Tert Butylbenzyl N Methylamine and Its Derivatives

Modern Approaches to Benzylamine (B48309) Scaffold Construction

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the formation of C-N bonds, enabling the efficient synthesis of N-(4-tert-butylbenzyl)-N-methylamine. Key strategies include reductive amination, direct alkylation, and transition-metal-catalyzed cross-coupling reactions.

Reductive Amination Strategies for p-tert-Butylbenzaldehyde Intermediates

Reductive amination is a widely employed and highly effective method for the synthesis of amines from carbonyl compounds. mdpi.comorganic-chemistry.org In the context of this compound synthesis, this involves the reaction of p-tert-butylbenzaldehyde with methylamine (B109427) to form an intermediate imine, which is then reduced to the target secondary amine.

A variety of reducing agents can be utilized for this transformation. psu.edu Sodium borohydride (B1222165) is a common choice, often used in conjunction with a Lewis acid catalyst like titanium(IV) isopropoxide to facilitate imine formation. rsc.org This method has been shown to be effective for the reductive amination of a range of aldehydes and ketones with methylamine, providing good to excellent yields of the corresponding N-methyl secondary amines. rsc.org However, a potential side reaction is the formation of the tertiary amine, N,N-bis-(4-tert-butylbenzyl)methylamine, through the reaction of the newly formed secondary amine with another molecule of the aldehyde. vaia.comvaia.comaadhiralaboratories.com Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this by-product formation. organic-chemistry.org

Alternative reducing agents, such as α-picoline-borane, have also been successfully employed for reductive aminations and can be used in various solvents, including methanol (B129727) and water, or even under neat conditions. organic-chemistry.org For substrates containing sensitive functional groups, such as a nitro group, harsher reducing agents like sodium borohydride can lead to undesired side reactions. In such cases, milder reagents like borane-tert-butylamine complex activated with methanesulfonic acid have been shown to be effective and selective. researchgate.net

The mechanism of reductive amination typically proceeds through the initial formation of a hemiaminal intermediate from the reaction of the aldehyde and amine. This is followed by dehydration to form an iminium ion, which is then reduced by the hydride source to yield the final amine product. vaia.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Potential Disadvantages |

| Sodium Borohydride (NaBH4) | Methanol, often with Ti(Oi-Pr)4 | Readily available, cost-effective | Can lead to over-alkylation, may reduce other functional groups |

| Sodium Cyanoborohydride (NaBH3CN) | Acidic pH | More selective than NaBH4 | Toxic, requires careful pH control |

| α-Picoline-Borane | Methanol, water, or neat | Effective in various solvents | May be less common than other borohydrides |

| Borane-tert-butylamine/MSA | Dichloromethane | Selective for imine reduction | Requires an activator |

Alkylation Reactions Utilizing 4-tert-butylbenzyl Halides with Methylamine

The direct alkylation of methylamine with a 4-tert-butylbenzyl halide, such as 4-tert-butylbenzyl chloride or bromide, presents another viable route to this compound. This nucleophilic substitution reaction involves the displacement of the halide by the amine.

However, a significant challenge in this approach is controlling the degree of alkylation. Primary amines can react with the alkylating agent to form a secondary amine, which can then react further to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, it is often necessary to use a large excess of the amine.

The choice of solvent and base is also critical. Polar aprotic solvents like DMF are often used, and a base such as potassium carbonate may be employed to neutralize the hydrohalic acid formed during the reaction. sciencemadness.org One documented approach to synthesizing the related p-tert-butylbenzylamine involves reacting p-tert-butylbenzyl chloride with urotropine to form a quaternary ammonium salt, which is then hydrolyzed to the primary amine. google.com This primary amine could then be further alkylated to the desired secondary amine.

A potential side reaction, particularly with sterically hindered halides like tert-butyl bromide, is elimination. sciencemadness.org While 4-tert-butylbenzyl halides are primary and less prone to elimination than tertiary halides, it is still a consideration, especially under strongly basic conditions.

Transition-Metal Catalyzed C-N Bond Formation in Benzyl (B1604629) Amine Synthesis

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl and benzyl amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or benzyl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org

This methodology offers several advantages over traditional methods, including milder reaction conditions and a broader substrate scope with high functional group tolerance. wikipedia.org The catalytic cycle is understood to involve the oxidative addition of the halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to afford the desired amine product and regenerate the Pd(0) catalyst. wikipedia.org

Several generations of catalyst systems have been developed for the Buchwald-Hartwig amination, with ligands such as BINAP and DPPF showing high efficiency for the coupling of primary amines. wikipedia.org The choice of ligand is crucial for the success of the reaction and can influence both the reaction rate and the yield of the product. libretexts.org While extensively used for aryl amines, its application to the synthesis of benzylamines like this compound is also well-established. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Function | Examples |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | BINAP, DPPF, various bulky phosphines |

| Base | Deprotonates the amine and facilitates reductive elimination | NaOtBu, K3PO4, Cs2CO3 |

| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, THF |

Stereoselective Synthesis of Chiral this compound Analogues

The development of methods for the synthesis of chiral amines is of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. yale.edu For analogues of this compound that possess stereocenters, stereoselective synthetic strategies are essential.

Asymmetric Catalysis in Benzylamine Preparation

Asymmetric catalysis provides an efficient means to produce enantiomerically enriched amines. One prominent approach is the asymmetric reductive amination of prochiral ketones or aldehydes. nih.gov This can be achieved using a chiral catalyst, such as a chiral phosphoric acid, which can effectively control the stereochemical outcome of the reaction. acs.org For instance, chiral phosphoric acid catalysts have been successfully used in the atropoenantioselective asymmetric reductive amination of biaryl dialdehydes. acs.org

Another powerful tool for asymmetric amine synthesis is the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.eduresearchgate.net Condensation of a prochiral aldehyde or ketone with enantiopure tert-butanesulfinamide forms a chiral N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile to this imine, followed by removal of the sulfinyl group, yields the chiral amine with high enantiomeric excess. researchgate.net This methodology has been widely applied in the synthesis of a diverse range of chiral amines. yale.edu

Diastereoselective Routes to Substituted Benzylamines

When synthesizing substituted benzylamines that contain multiple stereocenters, diastereoselective reactions are crucial for controlling the relative stereochemistry. Diastereoselective synthesis can be achieved by employing substrate-controlled or reagent-controlled methods.

For example, the addition of a nucleophile to a chiral aldehyde or ketone containing a pre-existing stereocenter can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. Similarly, the reaction of a chiral amine with a prochiral electrophile can also lead to the formation of one diastereomer in preference to the other. Methods for the diastereoselective synthesis of highly substituted cyclic structures, such as cyclohexanones and diaziridines, have been developed and can be adapted for the synthesis of complex benzylamine derivatives. rsc.orgbeilstein-journals.org

Sustainable and Green Chemical Synthesis Protocols

The development of sustainable and green chemical processes is a paramount objective in modern synthetic chemistry, driven by the need to minimize environmental impact, reduce waste, and enhance safety. For the synthesis of this compound and its derivatives, green chemistry principles are applied to innovate beyond traditional methylation techniques, which often rely on hazardous reagents and generate significant waste.

A significant advancement in green chemistry is the development of N-methylation reactions that proceed without a metal catalyst, thereby avoiding the cost, toxicity, and potential for product contamination associated with heavy metals. One promising approach involves using carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 source, as the methylating agent. In these protocols, an amine can be methylated in a catalyst-free manner by reacting it with CO₂ and a suitable reducing agent, such as phenylsilane (B129415) (PhSiH₃), in a solvent like dimethylformamide (DMF). mdma.chrsc.org This method is compatible with a wide range of aliphatic and aromatic amines, offering a direct pathway to N-methylated products with yields of up to 95%. mdma.chrsc.org

The use of aqueous media is another cornerstone of green synthesis. Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. While many organic reactions are challenging to perform in water, specialized catalysts and techniques have been developed to facilitate N-methylation in aqueous solutions. ijprajournal.comgoogle.com For instance, water-soluble iridium or ruthenium catalysts can enable the methylation of amines using methanol or paraformaldehyde in water, often under mild conditions. google.com Conducting these reactions "on water," where immiscible reactants are vigorously stirred with water, can also lead to enhanced reaction rates and simplified product isolation. wikipedia.org

The table below summarizes key features of these green N-methylation approaches.

| Method | Methylating Source | Key Features | Advantages |

| Catalyst-Free | Carbon Dioxide (CO₂) | Requires a reductant (e.g., PhSiH₃); Typically performed in a polar aprotic solvent (e.g., DMF). mdma.chrsc.org | Avoids metal catalysts; Utilizes a renewable C1 source; High functional group tolerance. mdma.ch |

| Aqueous Medium | Methanol, Formaldehyde (B43269) | Employs water-soluble catalysts (e.g., Ru-based, Ir-based); Can be performed in or "on" water. ijprajournal.comgoogle.comwikipedia.org | Environmentally benign solvent; Enhanced safety; Potentially simplified workup. |

Process intensification (PI) refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. acs.orgwikipedia.org For the synthesis of amines, PI can be achieved through methods like continuous flow chemistry using microreactors. These systems offer superior heat and mass transfer, allowing for precise control over reaction parameters, which can increase yield, improve selectivity, and minimize the formation of by-products. lgcstandards.com The reduced reactor volume enhances safety, particularly when handling exothermic reactions or hazardous materials.

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. nih.gov The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 nih.gov

A high atom economy signifies that less waste is generated in the form of by-products. The choice of methylating agent has a profound impact on the atom economy of the synthesis of this compound. Traditional reagents like methyl iodide have very poor atom economy, whereas greener alternatives like methanol and dimethyl carbonate (DMC) are significantly more efficient. grace.com

The following interactive table compares the theoretical atom economy for the N-methylation of a primary amine using different agents.

| Methylating Agent | Formula | Leaving Group(s) | Atom Economy (%) | Green Credentials |

| Methanol | CH₃OH | H₂O | ~83% | High; by-product is water. grace.com |

| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | CH₃OH, CO₂ | ~48% | Good; considered a green reagent. grace.com |

| Methyl Iodide | CH₃I | HI | ~10% | Poor; generates toxic and corrosive waste. grace.com |

Optimization of Synthetic Routes for Pharmaceutical Intermediates

This compound and its analogues are valuable intermediates in the synthesis of pharmaceutically active compounds, such as TRPV1 receptor antagonists. zamann-pharma.com Therefore, optimizing their synthetic routes to maximize yield and purity, while controlling impurities, is of critical importance for the pharmaceutical industry.

Enhancing the yield of the desired N-methylated product is a primary goal in process optimization. This is often achieved by carefully tuning reaction conditions such as temperature, pressure, and catalyst loading. wikipedia.org For catalytic systems, the choice of catalyst is crucial. For example, ruthenium NNN pincer complexes and various heterogeneous nickel catalysts have been shown to produce N-methylated amines in yields of up to 98%. rsc.orgmasterorganicchemistry.com Reductive amination, which involves reacting an amine with an aldehyde or ketone to form an imine that is subsequently reduced, is a highly effective method that avoids the over-alkylation common with direct alkylation using alkyl halides. pharmatutor.org Using selective reducing agents like sodium cyanoborohydride (NaBH₃CN) can further enhance the purity of the final product by selectively reducing the imine in the presence of the starting carbonyl compound. pharmatutor.org

Purity profiling is the systematic process of identifying and quantifying all impurities in a drug substance. ijprajournal.com High purity is essential for safety and efficacy. In the synthesis of N-methylamines, common impurities include the unreacted primary amine, the over-methylated tertiary amine, and by-products from side reactions. pharmatutor.orgregistech.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques used to quantify the purity of the final product and establish a comprehensive impurity profile. lgcstandards.comresearchgate.net

The control of impurities is a critical regulatory requirement in pharmaceutical manufacturing. registech.com Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, reagents, catalysts, and degradation of the final product. ijprajournal.comregistech.com

A robust impurity control strategy involves several key steps:

Identification: The chemical structure of any impurity present above the identification threshold (typically 0.1% as per ICH guidelines) must be determined. researchgate.net This is accomplished using a combination of analytical techniques. HPLC-MS and GC-MS provide molecular weight and fragmentation data, while NMR spectroscopy is used for definitive structure elucidation. lgcstandards.comgrace.comresearchgate.net

Origin and Fate Analysis: Understanding where an impurity comes from (e.g., a side reaction, a contaminated starting material) and how it behaves in downstream steps (its "fate") is crucial for controlling it. usp.org

Control Implementation: Control can be achieved by modifying the synthetic process to prevent the impurity's formation, such as by adjusting temperature, pH, or reagent stoichiometry. grace.commasterorganicchemistry.com Alternatively, purification steps like crystallization or chromatography can be implemented to remove the impurity. Ensuring the high purity of starting materials is a proactive measure to prevent the introduction of impurities into the process. masterorganicchemistry.comresearchgate.net A particularly critical class of impurities in amine-containing drugs is nitrosamines, which are potential carcinogens. acs.orgmasterorganicchemistry.com Their formation can be mitigated by avoiding nitrosating agents, controlling pH, and using antioxidants. masterorganicchemistry.com

The table below outlines potential impurities in the synthesis of this compound and corresponding control strategies.

| Impurity Type | Potential Source | Analytical Detection Methods | Control Strategy |

| Unreacted Starting Material | Incomplete reaction | HPLC, GC | Optimize reaction time, temperature, and stoichiometry. grace.com |

| Over-methylation Product (Tertiary Amine) | Non-selective methylation | HPLC, GC-MS, NMR | Use selective methods like reductive amination; control stoichiometry of methylating agent. pharmatutor.org |

| By-products from Side Reactions | Dehydration, dimerization, etc. | LC-MS, GC-MS, NMR | Optimize reaction conditions (catalyst, solvent, temp); purify via crystallization or chromatography. registech.com |

| Residual Catalysts/Reagents | Carryover from synthesis | ICP-MS (for metals), HPLC | Use catalyst-free methods where possible; implement effective purification steps. ijprajournal.com |

| Nitrosamine Impurities | Reaction of the amine with residual nitrosating agents (e.g., nitrites). acs.org | High-sensitivity LC-MS/MS, GC-MS | Source high-purity raw materials; control pH; use inhibitors like ascorbic acid. masterorganicchemistry.com |

Chemical Reactivity and Derivatization Strategies of N 4 Tert Butylbenzyl N Methylamine

Nitrogen Functionalization Reactions

The lone pair of electrons on the nitrogen atom of the N-methylamine group makes it a prime site for nucleophilic reactions, including alkylation, acylation, and condensation, leading to the formation of more complex molecular architectures.

N-Alkylation

The secondary amine of N-(4-tert-butylbenzyl)-N-methylamine can be readily converted into a tertiary amine through N-alkylation. Modern synthetic methods often employ a "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. This approach is environmentally friendly as the only byproduct is water. Various catalytic systems have been developed for the N-alkylation of amines with alcohols. nih.govresearchgate.net For instance, ruthenium and iridium complexes are effective for the N-alkylation of anilines and other amines with a range of primary alcohols. nih.govnih.gov Cobalt-based catalysts have also been shown to be effective in these transformations. rsc.org The general mechanism involves the catalyst temporarily oxidizing the alcohol to an aldehyde, which then undergoes a condensation reaction with the amine to form an iminium ion. This intermediate is subsequently reduced by the catalyst, which transfers the hydrogen atoms borrowed from the alcohol, thus regenerating the catalyst and yielding the N-alkylated amine. The process of removing an N-alkyl group, known as N-dealkylation, is also a significant chemical transformation for modifying amine structures. nih.gov

Table 1: Catalytic Systems for N-Alkylation of Amines with Alcohols

| Catalyst System | Alcohol Substrate | Reaction Conditions | Reference |

|---|---|---|---|

| Nitrile-Substituted NHC-Ir(III) Complex | Primary Alcohols (e.g., Benzyl (B1604629) Alcohol) | KOtBu, 120 °C | nih.gov |

| Commercially Available Ru Complex | Primary Alcohols, Methanol (B129727) | KOtBu, Toluene, Room Temp to Reflux | nih.gov |

| Cobalt(II) Inverse Triazolyl-Pyridine Complex | Primary/Secondary Alcohols | KOtBu, Toluene, 140 °C | rsc.org |

| Copper and Magnesium Silicate Catalyst | α,ω-Diols | Hydrogen Atmosphere | google.com |

N-Acylation

N-acylation is a fundamental reaction for converting amines into amides, which are generally more stable and serve as important intermediates in organic synthesis. The reaction involves treating this compound with an acylating agent. Common acylating agents include acid chlorides, acid anhydrides, and activated esters. researchgate.netlibretexts.orgresearchgate.net The high reactivity of acid halides and anhydrides allows the reaction to proceed readily, often just by mixing the reagents, sometimes in the presence of a non-nucleophilic base to scavenge the acid byproduct. youtube.com Alternative methods have been developed to avoid the use of highly reactive acylating agents. For example, amides can be synthesized from tert-butyl peroxybenzoate and amines under catalyst- and solvent-free conditions. researchgate.net Flow processes for the oxidative amidation of aldehydes mediated by N-Heterocyclic Carbenes (NHCs) also provide a modern route to amide synthesis. researchgate.net

Table 2: Common Reagents for N-Acylation of Amines

| Acylating Agent Class | Example Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Acid Halides | Acetyl Chloride, Benzoyl Chloride | Inert solvent, often with a base (e.g., pyridine, triethylamine) | youtube.com |

| Acid Anhydrides | Acetic Anhydride | Neat or in a solvent | researchgate.net |

| Activated Esters | N-Hydroxysuccinimide (HOSu) esters | Mild conditions, used in peptide synthesis | researchgate.net |

| Peroxy Esters | tert-Butyl Peroxybenzoate (TBPB) | Catalyst- and solvent-free | researchgate.net |

Amides

As products of N-acylation, amides are readily synthesized from this compound. The synthesis generally proceeds by reacting the amine with a carboxylic acid derivative. libretexts.org While direct reaction with a carboxylic acid requires high temperatures, the use of acid chlorides or anhydrides is highly efficient. libretexts.orgyoutube.com Transamidation, the reaction of an existing amide with an amine, offers another synthetic route, which can be mediated by reagents like sodium tert-butoxide or catalyzed by L-proline under solvent-free conditions. organic-chemistry.org

Thioureas

Thioureas are analogues of ureas where the carbonyl oxygen is replaced by a sulfur atom. They can be synthesized from this compound through several methods. A common approach is the reaction with an isothiocyanate. For example, reacting the amine with phenyl isothiocyanate would yield a trisubstituted thiourea (B124793). Another versatile method involves the condensation of the amine with carbon disulfide, which can proceed through a dithiocarbamate (B8719985) salt intermediate. beilstein-journals.org This method allows for the synthesis of both symmetrical and unsymmetrical thioureas. organic-chemistry.org Additionally, stable thioacylating agents, such as N,N'-di-Boc-substituted thiourea activated with trifluoroacetic acid anhydride, can be used to prepare thiocarbonyl compounds from amines with good functional group tolerance. organic-chemistry.org

Heterocyclic Conjugates

The nitrogen atom of this compound can be incorporated into various heterocyclic ring systems. This is often achieved through multi-step synthetic sequences. A powerful strategy involves the conversion of an amine into a chiral sulfinyl imine, which then acts as a versatile intermediate for the asymmetric synthesis of nitrogen-containing heterocycles like aziridines, pyrrolidines, and piperidines. nih.govnih.govresearchgate.netrsc.org For example, an amine can be condensed with enantiopure tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. nih.gov This chiral imine can then undergo nucleophilic additions or cycloaddition reactions, with the sulfinyl group directing the stereochemistry, before being easily cleaved to reveal the final heterocyclic product. nih.govnih.gov

Electrophilic Aromatic Substitution Reactions on the tert-Butylbenzyl System

The benzene (B151609) ring of this compound is rendered electron-rich by two activating substituents: the para-tert-butyl group and the meta-N-methylaminomethyl group (-CH₂NHCH₃). Both are classified as activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orglibretexts.org

tert-Butyl group : This is a weakly activating, ortho-, para-director due to positive induction (+I effect).

-CH₂NHCH₃ group : This group is also activating and ortho-, para-directing.

Given that the tert-butyl group occupies the C4 position, its directing influence is on C3/C5 (ortho) and C1 (ipso, not typically substituted). The -CH₂NHCH₃ group at C1 directs to C2/C6 (ortho) and C4 (para, already occupied). The positions ortho to the benzyl group (C2 and C6) are sterically unhindered. The positions ortho to the tert-butyl group (C3 and C5) are also ortho to the benzyl group's methylene, making them the most electronically activated and accessible sites for substitution. Therefore, electrophilic aromatic substitution (EAS) is expected to occur predominantly at the positions ortho to the -CH₂NHCH₃ group. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(2-nitro-4-tert-butylbenzyl)-N-methylamine | libretexts.orgmasterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | N-(2-bromo-4-tert-butylbenzyl)-N-methylamine | libretexts.orgyoutube.com |

| Chlorination | Cl₂, AlCl₃ | N-(2-chloro-4-tert-butylbenzyl)-N-methylamine | masterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | 2-((methylamino)methyl)-5-tert-butylbenzenesulfonic acid | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(2-acyl-4-tert-butylbenzyl)-N-methylamine | masterorganicchemistry.com |

Cross-Coupling Chemistry for Diversification of the Molecular Scaffold

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require a leaving group, such as a halide, on the aromatic ring. Therefore, to utilize cross-coupling chemistry, this compound must first be functionalized, for example, through electrophilic halogenation as described in section 3.2. The resulting aryl halide, such as N-(2-bromo-4-tert-butylbenzyl)-N-methylamine, can then serve as a substrate for a variety of transition metal-catalyzed cross-coupling reactions.

A notable advancement in this area is the use of nickel-catalyzed photoredox reactions, which can form C–O and C–N bonds under mild conditions. chemrxiv.orgchemrxiv.org These systems can employ tert-butylamine (B42293) as a cost-effective, bifunctional additive that acts as both a base and a ligand. chemrxiv.orgnih.gov This methodology has been successfully applied to a wide range of nucleophiles, including phenols, alcohols, and anilines, and is compatible with nitrogen-containing heterocycles that often pose challenges in transition metal catalysis. chemrxiv.orgnih.gov This approach could be used to couple the halogenated derivative of this compound with various partners to significantly diversify the molecular scaffold.

Cycloaddition and Condensation Reactions in Complex Architecture Assembly

Cycloaddition Reactions

While this compound itself is not primed for direct participation in cycloaddition reactions, it can be converted into reactive intermediates that are. The secondary amine can be oxidized to a nitrone or condensed with an aldehyde to form an imine. These imine or nitrone derivatives can then act as 1,3-dipoles in [3+2] cycloaddition reactions with alkenes or alkynes to construct five-membered heterocyclic rings. researchgate.net A notable example of this strategy is the cycloaddition of chiral tert-butanesulfinimines with trimethylenemethane, which provides access to functionalized chiral pyrrolidines with good yields and diastereoselectivity. nih.gov Similarly, transition metal-catalyzed intramolecular [4+2] cycloadditions can be employed on substrates containing both a diene and an alkyne, a structure that could be synthetically derived from this compound. researchgate.netwilliams.edu

Condensation Reactions

Condensation reactions involving the amine functionality provide a direct route to building more complex molecular architectures, often leading to the formation of new rings. The N-methylamine group can react with bifunctional reagents like dicarbonyl compounds. For example, condensation with glyoxal (B1671930) under acidic conditions can lead to complex products, demonstrating the reactivity of amine functionalities toward dicarbonyls. nih.gov Highly diastereoselective self-condensation reactions of N-tert-butanesulfinyl aldimines, which are derived from aldehydes and amines, have been developed to rapidly synthesize biologically important compounds. nih.gov Furthermore, the amine can participate as a nucleophile in Mannich-type reactions or, if incorporated into a suitable precursor, in intramolecular cyclizations like the Pictet-Spengler reaction to form isoquinoline-type structures. The condensation of tert-butanesulfinamide with aldehydes is a key step in preparing sulfinyl aldimines, highlighting the utility of condensation reactions in activating amines for further transformations. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of the Role of the 4-tert-Butyl Group in Molecular Function

The 4-tert-butyl group is a prominent feature of N-(4-tert-butylbenzyl)-N-methylamine, significantly influencing its interaction with biological targets and its physicochemical properties.

The tert-butyl group, known for its bulkiness, plays a crucial role in the steric and electronic landscape of the molecule, which in turn governs its receptor interactions. chemrxiv.org This substituent is often used to create steric congestion and enforce conformational rigidity within molecules. chemrxiv.org

Steric Influence: The substantial size of the tert-butyl group can create steric hindrance, a phenomenon that can either enhance or diminish binding affinity depending on the topology of the receptor's binding pocket. nih.gov In studies of related compounds, such as N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues acting as TRPV1 antagonists, the tert-butylbenzyl moiety occupies a specific region of the receptor. nih.govnih.gov The bulk of the tert-butyl group can help to properly orient the molecule within the binding site, maximizing favorable interactions and preventing non-productive binding modes. However, if the binding pocket is too constrained, the steric bulk can lead to a loss of activity. nih.gov The strategic placement of bulky groups like tert-butyl is a key consideration in designing ligands with high affinity and specificity. ed.ac.uk

Electronic Influence: Electronically, the tert-butyl group is considered an electron-donating group through hyperconjugation. nih.gov This electronic effect can influence the electron density of the aromatic ring and, consequently, its interactions with the receptor. For instance, in tetrathiafulvalene-tetraazapyrene (TAP) triads, the introduction of tert-butyl groups was found to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), indicating a significant electronic impact. nih.govrsc.org This modulation of the molecule's electronic properties can affect key interactions such as π-π stacking or cation-π interactions with amino acid residues in the receptor binding site.

Table 1: Influence of the 4-tert-Butyl Group on Receptor Binding

| Aspect | Influence | Mechanism | Reference |

|---|---|---|---|

| Steric | Dictates molecular orientation and fit within the binding pocket. | The group's large size can either promote optimal binding by filling a hydrophobic pocket or cause steric clashes if the pocket is too small. | nih.govnih.govnih.gov |

| Electronic | Modulates electron density of the benzyl (B1604629) ring. | Acts as an electron-donating group via hyperconjugation, potentially enhancing cation-π or other electronic interactions with receptor residues. | nih.govrsc.org |

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net The 4-tert-butyl group significantly increases the lipophilicity of the this compound molecule.

An increase in lipophilicity generally enhances a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier. pg.edu.plresearchgate.net However, this relationship is not linear; excessively high lipophilicity (logP > 5) can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolism, which can ultimately reduce bioavailability. researchgate.netpg.edu.pl The tert-butyl group provides a substantial boost in lipophilicity, which can be advantageous for membrane permeation. Studies on various compounds show that lipophilicity is a key factor in rational drug design. pg.edu.pl For instance, the lipophilic character of a compound influences how it is processed in the body, with more lipophilic compounds often showing different absorption and distribution patterns. mdpi.comnih.gov Therefore, the presence of the tert-butyl group is expected to enhance the membrane permeability of this compound, a factor that is crucial for its potential biological activity.

Table 2: Predicted Impact of the 4-tert-Butyl Group on Physicochemical Properties

| Parameter | Effect of 4-tert-Butyl Group | Consequence for Bioavailability | Reference |

|---|---|---|---|

| Lipophilicity (logP) | Significant Increase | Potentially enhanced membrane permeability and absorption. | researchgate.netresearchgate.net |

| Aqueous Solubility | Decrease | May limit formulation options and dissolution rate if excessively high. | pg.edu.pl |

| Plasma Protein Binding | Potential Increase | Could decrease the free fraction of the compound available to exert its effect. | pg.edu.pl |

Conformational Analysis and Ligand-Target Binding Dynamics

The three-dimensional shape of a molecule and its ability to adopt specific conformations are fundamental to its interaction with a biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. nih.gov For analogues containing the N-(4-tert-butylbenzyl) moiety, docking studies have been instrumental in understanding their binding modes. nih.gov For example, a docking model of a potent TRPV1 antagonist featuring this group proposed its specific orientation within the sensor region of the receptor. nih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com In silico molecular docking studies of similar structures have shown that the tert-butyl group often fits into a hydrophobic pocket of the target protein, contributing significantly to the binding affinity. growingscience.comresearchgate.net

Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov A pharmacophore model for a series of active compounds typically includes features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. For molecules containing the N-(4-tert-butylbenzyl) group, the key pharmacophoric features would likely include:

A hydrophobic/aromatic feature representing the tert-butylphenyl ring.

A hydrogen bond acceptor/donor corresponding to the N-methylamine group.

The relative spatial arrangement of these features in the active conformation is crucial for potent receptor interaction. mdpi.com The tert-butyl group itself serves as a significant hydrophobic anchor in many pharmacophore models, defining a critical interaction point with the target.

Stereochemical Determinants of Biological Efficacy

Stereochemistry can have a profound impact on the biological activity of a compound. While this compound itself is achiral, the introduction of a chiral center, for instance at the benzylic carbon or on the N-methyl group, would result in enantiomers that could exhibit different biological activities.

Studies on alpha-substituted analogues of N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea have demonstrated potent and stereospecific antagonism at the TRPV1 receptor. nih.gov Specifically, analogues with an (R)-configuration at the alpha-methyl substituted position showed significantly higher potency compared to their (S)-enantiomers. nih.gov This highlights that the precise three-dimensional arrangement of the substituents around the chiral center is critical for optimal interaction with the receptor. The different spatial positioning of the groups in each enantiomer can lead to one binding more favorably than the other, resulting in differences in efficacy. nih.gov This underscores the importance of stereochemistry in the design of potent and selective ligands.

Enantiomeric Selectivity in Pharmacological Responses

The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers) that exhibit markedly different pharmacological activities. This phenomenon, known as enantiomeric selectivity, is a critical consideration in drug design and development. Research into analogs of this compound has demonstrated significant stereospecificity in their biological actions, particularly in the context of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonism.

In a study investigating a series of N-(4-t-butylbenzyl) 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists, a clear preference for one enantiomer was observed. nih.govnih.gov Specifically, the (S)-enantiomer of the 3-fluoro analog exhibited potent antagonism for both rat and human TRPV1, while the (R)-enantiomer showed a marked loss of activity. nih.govnih.gov This highlights the critical role of the stereochemistry at the α-carbon of the propanamide moiety in the interaction with the receptor. A docking study with a human TRPV1 homology model suggested that the potent (S)-enantiomer forms crucial hydrogen bonds with the receptor, contributing to its high affinity and antagonist activity. nih.govnih.gov

These findings collectively illustrate that the pharmacological response of compounds containing the N-(4-tert-butylbenzyl) moiety can be highly dependent on the three-dimensional arrangement of substituents. The data from these analog studies strongly suggest that if a chiral center were present in this compound itself, its enantiomers would likely exhibit differential pharmacological profiles.

Table 1: Enantiomeric Selectivity in N-(4-tert-butylbenzyl) Analogs This table is interactive. You can sort and filter the data.

| Compound Series | Active Enantiomer Configuration | Target | Key Finding | Reference |

|---|---|---|---|---|

| N-(4-t-butylbenzyl) 2-(4-methylsulfonylaminophenyl) propanamides | (S) | TRPV1 | The (S)-enantiomer showed significantly higher antagonist potency compared to the (R)-enantiomer. | nih.govnih.gov |

Chiral Switching Approaches for Enhanced Potency

The principle of a "chiral switch" traditionally refers to the development of a single enantiomer version of a previously marketed racemic drug, often to improve the therapeutic index by enhancing potency, reducing side effects, or simplifying pharmacokinetics. While this compound itself is not a marketed drug, the underlying principle of isolating a single, more active enantiomer to enhance potency is a well-established strategy in drug discovery. The research into its analogs provides a clear rationale for such an approach.

The investigation into N-(4-t-butylbenzyl) 2-(4-methylsulfonylaminophenyl) propanamide antagonists serves as a prime example of how chiral resolution can lead to enhanced potency. nih.gov The racemic 3-fluoro analog was a potent antagonist, but upon separation of the enantiomers, the (S)-isomer was found to be approximately twice as potent as the racemate, while the (R)-isomer was largely inactive. nih.govnih.gov This demonstrates that the therapeutic effect of the racemic mixture is primarily due to the (S)-enantiomer, and that the (R)-enantiomer could be considered an "isomeric ballast." By focusing on the synthesis and development of the pure (S)-enantiomer, a more potent and specific therapeutic agent can be obtained.

Similarly, the study on α-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues reinforces this concept. The identification of the (R)-configuration as the more active form allows for the focused design of more potent antagonists. nih.gov The development of stereoselective syntheses for these chiral molecules is a key step in harnessing the benefits of enhanced potency derived from a single enantiomer.

The potential advantages of pursuing a single enantiomer are not limited to increased potency. It can also lead to a more predictable dose-response relationship and a reduction in the potential for complex drug-drug interactions or off-target effects that might be associated with the less active enantiomer. The successful application of chiral separation and stereoselective synthesis in these related series provides a strong impetus for applying similar strategies to other chiral derivatives of this compound to optimize their pharmacological properties.

Table 2: Potency Enhancement through Chiral Resolution This table is interactive. You can sort and filter the data.

| Compound Analog | Racemate Activity | Pure Enantiomer Activity | Implication for Potency | Reference |

|---|---|---|---|---|

| 3-Fluoro-N-(4-t-butylbenzyl) 2-(4-methylsulfonylaminophenyl) propanamide | Potent TRPV1 antagonist | (S)-enantiomer is ~2-fold more potent than the racemate. (R)-enantiomer is inactive. | Development of the pure (S)-enantiomer leads to a more potent and specific drug candidate. | nih.govnih.gov |

Biological Activity and Pharmacological Potential of N 4 Tert Butylbenzyl N Methylamine Derivatives

Antifungal Actions and Biochemical Mechanisms

Derivatives of N-(4-tert-butylbenzyl)-N-methylamine have emerged as potent antifungal agents, primarily by disrupting the fungal cell membrane's integrity through the inhibition of a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.

The primary antifungal mechanism of this compound derivatives, such as Butenafine (B35027), is the inhibition of the enzyme squalene (B77637) epoxidase. nih.govnih.govpsu.edu This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. drugbank.com Inhibition of squalene epoxidase leads to two critical downstream effects: a deficiency in ergosterol, which compromises the cell membrane's structural integrity and function, and a toxic accumulation of intracellular squalene. drugbank.com This accumulation is believed to interfere with membrane function and cell wall synthesis, leading to a fungicidal effect against many pathogenic fungi. drugbank.com

Structure-activity relationship studies have highlighted the importance of specific structural features for potent squalene epoxidase inhibition. The tertiary amino structure and the presence of a bulky tert-alkyl or tert-butyl group on the benzyl (B1604629) fragment are crucial for high potency. nih.govnih.govpsu.edu For instance, Terbinafine (B446), a related allylamine, is a potent non-competitive inhibitor of squalene epoxidase from Candida species. drugbank.com The high selectivity of these compounds for the fungal enzyme over its mammalian counterpart (which is involved in cholesterol biosynthesis) contributes to their therapeutic potential. drugbank.com

Cryptococcus neoformans, an opportunistic yeast-like fungus, is a significant cause of life-threatening meningoencephalitis, particularly in immunocompromised individuals. nih.gov Several derivatives of this compound have demonstrated significant in vitro activity against this pathogen. nih.gov

In one study, a series of chiral benzylamine (B48309) derivatives were synthesized and tested against C. neoformans. Derivatives containing a bulky group, such as the tert-butyl group, in the para position of the benzyl fragment showed MIC50 values comparable to the commercial drug Butenafine. nih.gov Specifically, the (R)-enantiomer of N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine was found to be particularly active, performing as well as or better than Butenafine against C. neoformans. researchgate.net This highlights the importance of stereochemistry for antifungal potency, with the (R)-enantiomer showing superior activity. researchgate.net

| Compound Derivative | Fungal Species | MIC Value (μg/mL) | Reference |

|---|---|---|---|

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Cryptococcus neoformans | 0.06 | nih.gov |

| (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine | Cryptococcus neoformans | 1.0 | nih.gov |

| Butenafine (Reference) | Cryptococcus neoformans | 0.125 - 0.25 | researchgate.net |

Expanding Antimicrobial Spectrum: Antibacterial and Antimalarial Studies

Beyond their established antifungal properties, analogues of this compound have been explored for a wider range of antimicrobial activities.

The distinct cell wall structures of Gram-positive and Gram-negative bacteria present a significant challenge in developing broad-spectrum antibiotics. Gram-negative bacteria possess a rugged outer membrane that acts as a formidable barrier to many drugs. illinois.edu However, research into robenidine (B1679493) analogues has shown that strategic molecular modifications can yield compounds with activity against both bacterial types. nih.gov

A study on asymmetric and monomeric robenidine analogues revealed that a 4-tert-butyl analogue was active against both Gram-positive (methicillin-resistant S. aureus - MRSA, and vancomycin-resistant Enterococci - VRE) and Gram-negative (E. coli) strains, with MIC values ranging from 16-64 μg/mL. nih.gov This finding suggests that the inclusion of a tert-butylphenyl moiety, a key feature of the N-(4-tert-butylbenzyl) structure, can contribute to overcoming the defenses of both bacterial classes. nih.gov The development of such scaffolds is a promising avenue for creating new antibiotics to combat drug-resistant infections. nih.gov

The search for new and effective treatments against drug-resistant strains of malaria has led to the investigation of various chemical scaffolds, including 4-aminoquinolines. nih.gov Modifications to the side chain of these compounds have been shown to substantially increase their antimalarial activity against chloroquine-resistant strains. nih.gov

Specifically, replacing the terminal diethylamino group with metabolically more stable and bulky groups, such as a tert-butyl group, has proven to be a successful strategy. nih.gov Although direct studies on this compound for antimalarial activity are not prominent, the principle of incorporating a bulky tert-butylbenzyl-like structure is supported by this research. These modifications are thought to influence the molecule's interaction with its target, potentially heme, and enhance its efficacy against multidrug-resistant malaria parasites. nih.gov

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat and pain. nih.govmdpi.com As such, TRPV1 antagonists are considered promising candidates for the development of novel analgesic and anti-inflammatory agents. nih.gov

A series of N-(4-tert-butylbenzyl) 2-(4-methylsulfonylaminophenyl) propanamides have been investigated as potent TRPV1 antagonists. nih.govnih.gov The N-(4-tert-butylbenzyl) group serves as a crucial part of the molecule's "A-region" in these antagonists. nih.govnih.gov Structure-activity relationship studies revealed that modifications to this region significantly impact the compound's binding affinity and antagonist potency for both rat and human TRPV1 channels. nih.gov

Further investigation into the stereochemistry of these compounds demonstrated marked selectivity for the (S)-configuration. nih.govnih.gov The (S)-enantiomer of a 3-fluoro analogue, (S)-N-(4-tert-butylbenzyl)-3-fluoro-2-(4-methylsulfonylaminophenyl) propanamide, was found to be the most active, showing a significant enhancement in receptor activity compared to both the racemic mixture and the (R)-enantiomer, which showed a marked loss of activity. nih.govnih.gov Molecular docking studies suggest that this high potency is due to crucial hydrogen bonds formed between the ligand and the receptor. nih.govnih.gov

| Compound | Target | Activity | Key Finding | Reference |

|---|---|---|---|---|

| N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides | TRPV1 Channel | Antagonist | The 3-fluoro analogue showed high binding affinity and potent antagonism. | nih.govnih.gov |

| (S)-configuration of 3-fluoro analogue (54S) | TRPV1 Channel | Antagonist | Showed approximately a 2-fold enhancement in receptor activity compared to the racemic mixture. | nih.gov |

| (R)-configuration of 3-fluoro analogue (54R) | TRPV1 Channel | Antagonist | Demonstrated a marked loss of activity. | nih.gov |

Characterization of Antagonist Profiles and Potency

Research into the derivatives of this compound has revealed potent antagonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling.

A series of α-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues have been synthesized and evaluated as TRPV1 receptor antagonists. The introduction of an α-methyl group resulted in compounds with potent and stereospecific antagonism. Notably, the (R)-enantiomers demonstrated significantly higher potency. For example, specific compounds within this series exhibited excellent potencies with Ki values in the nanomolar range. nih.gov

Similarly, structure-activity relationship studies on a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides identified them as potent TRPV1 antagonists. The investigation highlighted that specific substitutions, such as a 3-fluoro group, led to high binding affinity and potent antagonism for both rat and human TRPV1 receptors. The activity was also found to be stereospecific, with a marked selectivity for the (S)-configuration. ijper.org

Table 1: Antagonist Potency of this compound Derivatives at the TRPV1 Receptor

| Compound Class | Specific Derivative Example | Configuration | Potency (Ki) | Reference |

|---|---|---|---|---|

| α-substituted thiourea (B124793) analogues | Compound 14 | R | 41 nM | nih.gov |

| α-substituted thiourea analogues | Compound 18 | R | 39.2 nM | nih.gov |

| Propanamide derivatives | 3-fluoro analogue (54S) | S | High Affinity | ijper.org |

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological evaluation of these derivatives has been conducted using both in vitro and in vivo models to characterize their antagonist effects.

In Vitro Evaluation: The antagonist activity of the thiourea derivatives was assessed on rat TRPV1 heterologously expressed in Chinese hamster ovary (CHO) cells. These studies confirmed their ability to antagonize the action of capsaicin, a known TRPV1 agonist. nih.gov For the propanamide derivatives, high binding affinity and potent antagonism were demonstrated in CHO cells expressing both rat (rTRPV1) and human (hTRPV1) receptors. ijper.org Docking studies with a hTRPV1 homology model suggested that the potency of these compounds arises from crucial hydrogen bonds between the ligand and the receptor. ijper.org

In Vivo Evaluation: While the provided abstracts focus heavily on in vitro characterization, the potent in vitro activity of these TRPV1 antagonists suggests their potential for in vivo efficacy in models of neuropathic and inflammatory pain. Ranatensin, a peptide that has been studied in vivo, has shown to attenuate pain behavior in mice through its activity at the dopamine (B1211576) D2 receptor. nih.gov Although structurally different, this highlights the translation of receptor-targeted activity to in vivo analgesic effects. Further in vivo studies would be necessary to fully elucidate the pharmacological profile of the this compound derivatives.

Anticancer and Cytotoxic Activity of Heterocyclic Derivatives

The core structure of N-substituted benzylamines serves as a scaffold in the design of various heterocyclic compounds with potential anticancer properties. While not always directly synthesized from this compound, these derivatives share structural motifs and demonstrate the therapeutic potential of this chemical space.

Assessment of Cytotoxicity against Human Cancer Cell Lines

A significant body of research has focused on the synthesis and cytotoxic evaluation of heterocyclic derivatives against a panel of human cancer cell lines. These studies have identified compounds with potent, and in some cases selective, anticancer activity.

For instance, a series of N,N-bis-heterocyclic-methylamines were synthesized and evaluated as isoazaerianin analogues. It was found that replacing the trimethoxyphenyl ring of known anticancer agents with a quinoline (B57606) or quinazoline (B50416) ring, and using a carbazole (B46965) or indole (B1671886) nucleus as the second heterocyclic system, led to compounds with exceptionally high cytotoxicity. researchgate.net One such compound, 1a , exhibited a sub-nanomolar level of cytotoxicity against the HCT116 human colon cancer cell line, with an IC50 value of just 70 pM. researchgate.netnih.gov This compound also showed high cytotoxicity against four other human cancer cell lines. researchgate.net

Podophyllotoxin derivatives incorporating nitrogen-containing heterocycles have also been extensively studied. Podophyllotoxin-imidazolium and -1,2,4-triazolium salts demonstrated excellent cytotoxic activity against a panel of human tumor cell lines, with one of the most potent compounds, a6 , displaying IC50 values ranging from 0.04 to 0.29 μM. nih.govnih.gov

Other heterocyclic systems, such as those based on thiazole, have also yielded potent anticancer agents. Thiazole-based nitrogen mustard heterocycles have shown strong inhibitory effects against human cancer cell lines including MV4-11 (leukemia), A549 (lung), HCT116 (colon), and MCF-7 (breast).

Table 2: Cytotoxicity of Heterocyclic Derivatives Against Human Cancer Cell Lines

| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| N,N-bis-heteroaryl methylamine (B109427) | 1a | HCT116 (Colon) | 70 pM | researchgate.netnih.gov |

| Podophyllotoxin-imidazolium salt | a6 | HCT-116 (Colon) | 0.04 μM | nih.govnih.gov |

| Podophyllotoxin-imidazolium salt | a6 | HepG2 (Liver) | 0.07 μM | |

| Podophyllotoxin-imidazolium salt | a6 | A-549 (Lung) | 0.29 μM | |

| Podophyllotoxin-imidazolium salt | a6 | MDA-MB-231 (Breast) | 0.11 μM | |

| Thiazole-based nitrogen mustard | Compound 30 | HCT116 (Colon) | 5.48 μM | |

| Thiazole-based nitrogen mustard | Compound 30 | MCF7 (Breast) | 4.53 μM | |

| Benzochromene derivative | Not specified | Various | 4.6-21.5 μM |

Mechanistic Studies of Antitumor Action (e.g., Apoptosis Induction)

Understanding the mechanism by which these cytotoxic compounds exert their effects is crucial for their development as therapeutic agents. A primary mechanism identified for many of these heterocyclic derivatives is the induction of apoptosis, or programmed cell death.

For the highly potent N,N-bis-heteroaryl methylamine 1a , mechanistic studies revealed that at a concentration of 5 nM, it arrested the cell cycle in the G2/M phase and induced apoptosis in HCT116 cells. researchgate.net This compound was also found to inhibit tubulin assembly at a micromolar level, a well-known mechanism for inducing apoptosis in cancer cells. researchgate.netnih.gov

Similarly, studies on 4β-S-aromatic heterocyclic podophyllum derivatives demonstrated their ability to induce apoptosis in HeLa cells. nih.gov The proposed mechanism involves multiple signaling pathways, including the depolymerization of microtubules, which leads to the activation of cAMP-dependent protein kinase A (PKA). nih.gov Activated PKA then contributes to mitochondrial depolarization, a key event in the apoptotic cascade. nih.gov The induction of apoptosis by these compounds was confirmed to be more significant than that of their C-N bond modified counterparts. nih.gov

Research on benzochromene derivatives also suggested that their cytotoxic activity in breast cancer cells occurs via apoptosis. This was supported by morphological changes and the detection of increased levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to be involved in apoptosis signaling pathways.

Medicinal Chemistry and Drug Discovery Applications

Lead Compound Optimization and Scaffold-Hopping Strategies

The N-(4-tert-butylbenzyl)-N-methylamine framework serves as a foundational lead structure in the discovery of new antifungal drugs. Butenafine (B35027), a synthetic benzylamine (B48309) derivative, is the quintessential drug developed from this scaffold. nih.govwikipedia.org Lead optimization efforts in this chemical series often involve modifying substituents on the aromatic rings or altering the N-methyl-naphthalen-1-ylmethyl portion of the molecule, while the core this compound structure is retained to ensure interaction with the biological target. nih.govnih.govnih.gov

Scaffold-hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core of a known active molecule. nih.gov This technique is employed to identify new chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic properties. bohrium.commdpi.com In the context of the this compound scaffold, hopping could involve replacing the benzylamine core with a different chemical framework that preserves the key pharmacophoric features required for squalene (B77637) epoxidase inhibition. The structural and functional similarity between benzylamines like butenafine and allylamines like terbinafine (B446) illustrates a conceptual link between these related scaffolds, both of which target the same enzyme. nih.govwikipedia.org

The rational design of analogues based on the this compound scaffold has been a key strategy for exploring structure-activity relationships (SAR) and identifying improved antifungal candidates. The synthesis of Butenafine itself, which creates the core structure, has been accomplished through several routes. A common laboratory and industrial method involves the N-alkylation of N-methyl-1-naphthylmethylamine with 4-tert-butylbenzyl chloride. google.comgoogle.com An alternative patented approach describes a one-pot synthesis where monomethylamine is reacted simultaneously with 1-chloromethylnaphthalene and p-tert-butylbenzyl chloride to improve efficiency and yield for industrial production. google.com Another method involves the reductive amination of 1-naphthaldehyde (B104281) with methylamine (B109427) to form an intermediate, which is then alkylated with p-tert-butylbenzyl bromide to yield Butenafine. wikipedia.org

In a clear example of rational design, one study reported a rapid and efficient synthesis of Butenafine and 17 of its analogues to evaluate their antifungal activities and cytotoxicity. nih.govdoaj.org This work allowed for a systematic investigation of how structural modifications impact biological activity. The demethylated analogue of butenafine, in particular, showed maintained inhibitory activity against filamentous fungi with low toxicity. nih.gov

| Compound Modification | Key Finding | Reference |

|---|---|---|

| Demethylation of Butenafine (analogue 4bd) | Maintained inhibitory activity against filamentous fungi (e.g., Trichophyton rubrum) while demonstrating low in vitro and in vivo toxicity. | nih.gov |

| Variation of N-substituent | Systematic modification of the N-substituent on the benzylamine core is a common strategy to modulate potency and spectrum of activity. | nih.govnih.gov |

| Modification of the Naphthalene (B1677914) Ring | The bulky naphthalene group is critical for activity, but analogues are synthesized to explore other aromatic systems to optimize properties. | nih.govacs.org |

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. eurekaselect.com This approach is highly applicable to the this compound scaffold. By employing methods like reductive amination, diverse libraries of benzylamine derivatives can be generated. nih.govnih.gov For example, a set of variously substituted benzaldehydes can be reacted with a collection of different primary or secondary amines. This combinatorial approach allows for the efficient exploration of the chemical space around the core scaffold, accelerating the discovery of new antifungal agents with optimized properties. uni-muenchen.de

Development of Prodrugs and Targeted Delivery Systems

While specific prodrugs of the this compound compound are not widely documented, its primary derivative, Butenafine, has been the subject of intensive formulation research to create advanced and targeted delivery systems. mdpi.com The goal of these systems is to improve the drug's poor water solubility and enhance its penetration, retention, and therapeutic efficacy following topical application. nih.govnih.gov

Researchers have successfully developed various nano-lipid based carriers, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), bilosomes, and nanoparticles made from polymers like PLGA. nih.govturkjps.orgnih.govnih.govresearchgate.net These formulations encapsulate Butenafine in tiny particles, enabling sustained drug release, improved skin permeation, and better targeting to the deeper layers of the skin where fungal infections reside. nih.govnih.gov Another strategy involves creating an inclusion complex of Butenafine with hydroxypropyl-β-cyclodextrin, which increases the drug's solubility and stability in aqueous formulations like sprays. patsnap.com

| Delivery System | Composition Highlights | Key Outcome | Reference |

|---|---|---|---|

| Bilosomes | Lipid-based nanovesicles containing bile salts (e.g., sodium deoxycholate). | Enhanced skin permeation compared to conventional formulations. | nih.gov |

| Nanostructured Lipid Carriers (NLCs) | Formulated with solid and liquid lipids, optimized via Box-Behnken design. | Achieved high entrapment efficiency (86.35%) and prolonged drug release (65.09% over 24h). | nih.govresearchgate.net |

| Microemulsion-loaded Hydrogel | Isopropyl palmitate (oil), Aerosol OT (surfactant), Carbopol 940 (gelling agent). | Showed improved skin permeation and better antifungal activity compared to the marketed cream. | nih.gov |

| PLGA Nanoparticle Gel | Poly(lactic-co-glycolic acid) nanoparticles incorporated into a chitosan (B1678972) gel. | Demonstrated slow release (42.76%) with significantly enhanced permeation and higher antifungal activity. | nih.gov |

| Cyclodextrin Inclusion Complex | Butenafine hydrochloride complexed with hydroxypropyl-β-cyclodextrin. | Increased solubility and stability in water, suitable for spray formulations. | patsnap.com |

Exploration of Multi-Target Directed Ligands and Polypharmacology

The concept of multi-target-directed ligands (MTDLs) represents a shift from the "one-molecule, one-target" paradigm to designing single compounds that can modulate multiple biological targets. nih.govnih.govresearchgate.netdrugbank.com This approach is particularly valuable for complex diseases. uni-jena.de

Butenafine, which is built on the this compound scaffold, is an example of a drug with polypharmacological action. Its primary target is the fungal enzyme squalene epoxidase, which accounts for its potent fungicidal effect. wikipedia.orgdrugbank.com In addition to this, Butenafine possesses intrinsic anti-inflammatory properties. wikipedia.orgnih.gov This dual activity is clinically advantageous, as fungal skin infections are often accompanied by significant inflammation. wikipedia.org By addressing both the pathogen and the resulting inflammation, the compound can provide more comprehensive therapeutic relief. This inherent dual action makes the this compound scaffold an attractive starting point for the deliberate design of novel MTDLs.

Patent Landscape and Commercial Development of Related Chemical Entities

The this compound scaffold is commercially significant due to its incorporation in Butenafine, which is marketed globally under brand names such as Lotrimin Ultra and Mentax. wikipedia.orgtarget.comdrugs.com The patent landscape for Butenafine is extensive, covering its synthesis, formulation, and application.